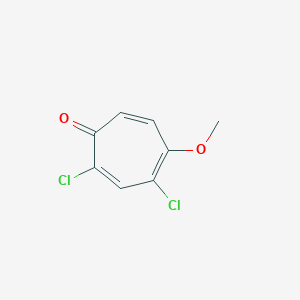
2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires mild conditions and yields the desired product with high efficiency . Another method involves the bromination of tropinone followed by a Hofmann elimination to produce the cycloheptatrienone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using selenium dioxide or other suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted cycloheptatrienones, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. The presence of chlorine and methoxy groups can enhance its electrophilic and nucleophilic properties, respectively, facilitating its involvement in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
75322-89-3 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2,4-dichloro-5-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8-3-2-7(11)5(9)4-6(8)10/h2-4H,1H3 |
InChI Key |
ACZLXPRXFKFKJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=O)C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
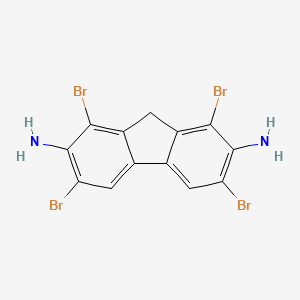
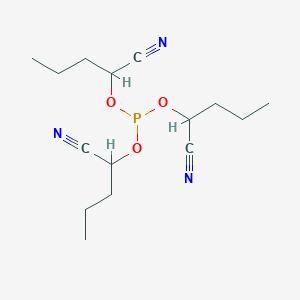
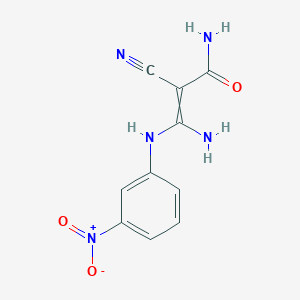

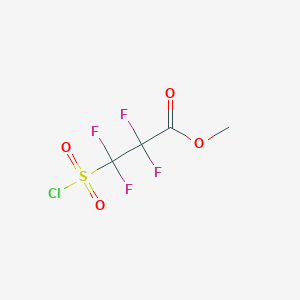
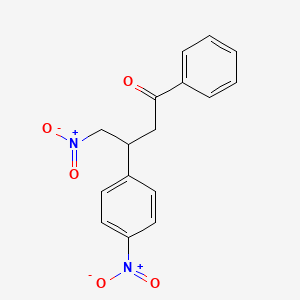

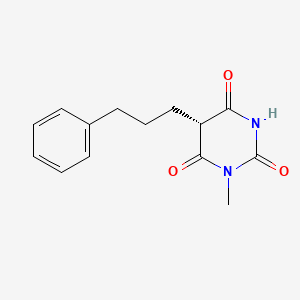
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
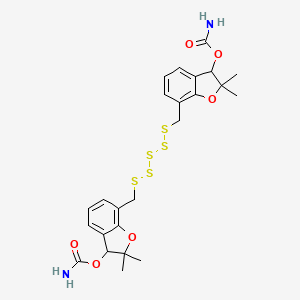
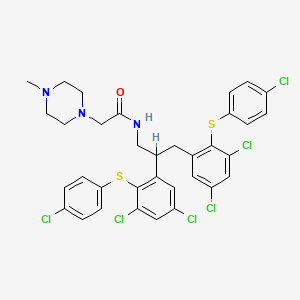
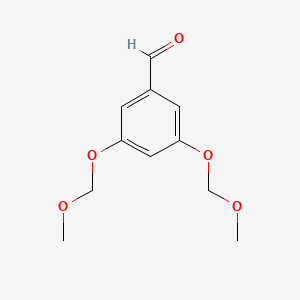
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
